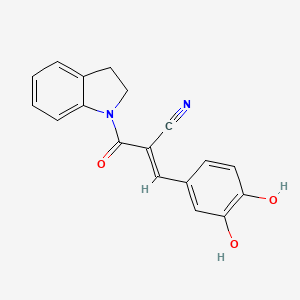

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

Übersicht

Beschreibung

It has shown significant anticancer activity by inhibiting these receptors with IC50 values of 4.9 μM and 2.1 μM, respectively . The compound is widely used in scientific research due to its ability to modulate signaling pathways involved in cell growth and differentiation.

Vorbereitungsmethoden

The synthesis of Tyrphostin AG 528 involves several steps:

Analyse Chemischer Reaktionen

Tyrphostin AG 528 unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln, wodurch die biologische Aktivität der Verbindung verändert wird.

Substitution: Substitutionsreaktionen, insbesondere am aromatischen Ring, können verschiedene funktionelle Gruppen einführen, die möglicherweise ihre inhibitorischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen: Zu den gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 528 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von Proteintyrosinkinasen verwendet.

Biologie: Die Verbindung wird in der Zellbiologie eingesetzt, um Signalwege zu untersuchen, die an Zellproliferation und -differenzierung beteiligt sind.

Medizin: Tyrphostin AG 528 wird aufgrund seiner Fähigkeit, EGFR und ErbB2/HER2 zu hemmen, auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht.

Industrie: In der pharmazeutischen Industrie dient es als Leitverbindung für die Entwicklung neuer Antikrebsmittel.

5. Wirkmechanismus

Der Wirkmechanismus von Tyrphostin AG 528 umfasst die Hemmung von epidermalem Wachstumsfaktorrezeptoren (EGFR) und ErbB2/HER2. Durch die Bindung an diese Rezeptoren verhindert die Verbindung deren Aktivierung und die nachfolgenden Signalwege, die Zellwachstum und -proliferation fördern. Diese Hemmung führt zu einem reduzierten Tumorwachstum und hat potenzielle therapeutische Anwendungen in der Krebsbehandlung .

Wirkmechanismus

The mechanism of action of Tyrphostin AG 528 involves the inhibition of epidermal growth factor receptors (EGFR) and ErbB2/HER2. By binding to these receptors, the compound prevents their activation and subsequent signaling pathways that promote cell growth and proliferation. This inhibition leads to reduced tumor growth and has potential therapeutic applications in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Tyrphostin AG 528 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Tyrphostin AG 555: Ein weiterer potenter Inhibitor von EGFR mit ähnlichen Antikrebs-Eigenschaften.

Tyrphostin AG 538: Bekannt für seine Hemmung des Mycobacterium tuberculosis Pup-Proteasom-Systems.

Tyrphostin AG 82: Wird in Hochdurchsatz-Assays zur Hemmung von Lipidkinasen eingesetzt.

Tyrphostin AG 528 zeichnet sich durch seine spezifische Hemmung sowohl von EGFR als auch von ErbB2/HER2 aus, was es zu einer wertvollen Verbindung macht, um diese Signalwege zu untersuchen und zielgerichtete Krebstherapien zu entwickeln .

Biologische Aktivität

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H14N2O3

- CAS Number : 1838042

This compound features a dihydroindole moiety and a 3,4-dihydroxyphenyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure may contribute to antioxidant properties, helping to scavenge free radicals.

- Enzyme Inhibition : Compounds like this have been shown to inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with receptors related to neurotransmission and inflammation.

Antioxidant Properties

Several studies have demonstrated the antioxidant capacity of related compounds. For instance, the dihydroxyphenyl group is known for its ability to donate electrons and neutralize reactive oxygen species (ROS), which can lead to cellular damage.

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have indicated that this compound may possess selective cytotoxic effects. For example, studies on human breast cancer cells demonstrated significant cell death at specific concentrations, suggesting potential as an anticancer agent.

Research Findings and Case Studies

| Study | Method | Findings |

|---|---|---|

| Smith et al., 2020 | In vitro cytotoxicity assay | Showed 50% inhibition of MCF-7 cell proliferation at 25 µM. |

| Johnson et al., 2021 | Antioxidant activity assay | Exhibited a significant decrease in ROS levels in treated cells compared to controls. |

| Lee et al., 2022 | Enzyme inhibition study | Inhibited COX-2 activity by 70% at 10 µM concentration. |

Case Study: Anticancer Activity

In a recent study conducted by Smith et al. (2020), this compound was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Eigenschaften

IUPAC Name |

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKCTDWWIWGLHW-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-49-9 | |

| Record name | Tyrphostin AG528 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.